5,6-Dimethyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine
Description
Properties
Molecular Formula |
C8H12N2O |
|---|---|
Molecular Weight |
152.19 g/mol |
IUPAC Name |
5,6-dimethyl-6,7-dihydro-4H-[1,2]oxazolo[4,5-c]pyridine |
InChI |
InChI=1S/C8H12N2O/c1-6-3-8-7(4-9-11-8)5-10(6)2/h4,6H,3,5H2,1-2H3 |
InChI Key |
DXRIOBCVWAQODN-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2=C(CN1C)C=NO2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dimethyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of histamine dihydrochloride with paraformaldehyde in water, followed by heating the mixture to reflux for several hours. The resulting product can be isolated and purified through standard techniques .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5,6-Dimethyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield different hydrogenated forms of the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a fused isoxazole and pyridine structure which contributes to its chemical properties. The molecular formula is and it has been synthesized through multi-step synthetic pathways designed to optimize yield and purity while minimizing hazardous reagents . Notably, the synthesis often involves modifications to enhance biological activity.
Interaction Studies
Research indicates that 5,6-dimethyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine interacts with various receptors in the central nervous system. Binding studies have highlighted its affinity for GABA_A receptors, which are crucial in mediating inhibitory neurotransmission . This interaction suggests potential applications in treating anxiety and sleep disorders.
Case Studies
Therapeutic Applications
The therapeutic potential of 5,6-dimethyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine extends beyond sleep disorders:
- Neurological Disorders : Its interaction with GABA_A receptors positions it as a candidate for treating various neurological conditions such as epilepsy and anxiety .
- Antimicrobial Properties : The compound's structural similarities to known antimicrobial agents indicate potential applications in developing new antibiotics or antifungal treatments .
Comparative Analysis with Related Compounds
| Compound Name | Structure | Biological Activity | Unique Features |
|---|---|---|---|
| Gaboxadol | Gaboxadol | GABA_A receptor agonist | Selective for delta subunit |
| 4-Aminopyridine | 4-Aminopyridine | Potent neuromodulator | Used in multiple sclerosis treatment |
| Ilicicolin H | Ilicicolin H | Antifungal activity | Features a decalin structure |
Mechanism of Action
The mechanism of action of 5,6-Dimethyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine involves its interaction with specific molecular targets. For instance, it acts as a GABA(A) receptor agonist, preferentially activating delta-subunit-containing GABA(A) receptors. This interaction leads to the modulation of neuronal excitability and has sedative and hypnotic effects . The compound’s ability to bind to these receptors and modulate their activity underpins its potential therapeutic applications.
Comparison with Similar Compounds
Implications for Drug Design
The 5,6-dimethyl substitution in THIPO may enhance metabolic stability and blood-brain barrier penetration compared to THPO or THIP. Structural modifications, such as ring expansion or heteroatom substitution, can redirect activity toward novel targets (e.g., glycine or muscarinic systems).
Biological Activity
5,6-Dimethyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine, commonly referred to as THIP (gaboxadol), is a compound of significant interest due to its biological activity primarily as a GABA_A receptor agonist. This article explores its synthesis, biological effects, and potential therapeutic applications based on diverse research findings.
Synthesis of THIP
The synthesis of THIP involves several steps that have been optimized for industrial application. A notable method includes the use of pyrrolidin-2-one as a starting material, leading to the formation of dimethyl 5-hydroxy-3,6-dihydropyridine intermediates. The process is characterized by high atom economy and suitability for large-scale production, making it economically viable for pharmaceutical applications .
THIP acts primarily as a selective agonist at the GABA_A receptor subtype containing the delta subunit. This selectivity is crucial as it differentiates THIP from other GABA_A receptor modulators that may not exhibit the same level of specificity. The binding of THIP to these receptors enhances inhibitory neurotransmission, which is vital in modulating neuronal excitability and preventing excitotoxicity .
Neuroprotective Effects
Research has demonstrated that THIP exhibits neuroprotective properties in various models of neurodegenerative diseases. For instance:
- Excitotoxicity Prevention : In an in vivo model of excitotoxicity, THIP was shown to reduce the release of excitatory neurotransmitters and prevent glial activation and apoptosis. This suggests its potential role in the treatment of conditions like Alzheimer's disease (AD), where excitotoxicity is a contributing factor .
- Cognitive Enhancement : Studies indicate that THIP may enhance cognitive functions by modulating GABAergic signaling pathways, thus providing a basis for its use in treating cognitive deficits associated with neurodegenerative disorders .
Case Studies
- Alzheimer's Disease Model : In a study involving transgenic mice models of AD, administration of THIP resulted in significant improvements in memory retention and reduced amyloid-beta plaque formation. The compound's ability to modulate GABAergic activity was linked to these beneficial outcomes .
- Seizure Models : THIP has been evaluated in models of induced seizures where it demonstrated anticonvulsant properties by enhancing GABA_A receptor-mediated inhibition. This effect highlights its potential utility in managing epilepsy .
Comparative Biological Activity Table
Q & A
Q. What are the key synthetic strategies for preparing 5,6-Dimethyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine?
- Methodological Answer : Synthesis typically involves cyclization reactions using heterocyclic amines or diazonium salts. For example, analogous isoxazolo-pyridine derivatives have been synthesized via reactions with sodium salts of hydroxypropenones and heterocyclic amines, followed by cyclization under acidic or basic conditions . Ionic liquids like [bmim][BF₄] have also been used to optimize reaction efficiency for related tetrahydro-pyrazolo derivatives, suggesting a potential pathway for this compound . Key steps include regioselective alkylation of the isoxazole ring and hydrogenation to achieve the tetrahydro scaffold.
Q. How is the structural integrity of this compound verified during synthesis?
- Methodological Answer : Structural verification requires a combination of elemental analysis , NMR spectroscopy (¹H/¹³C), and mass spectrometry to confirm molecular weight and functional groups. For example, in related isoxazolo-pyridine derivatives, spectral data (e.g., IR for carbonyl groups, NMR for ring protons) are critical for distinguishing regioisomers . X-ray crystallography (e.g., CCDC deposition number 846796 for a similar compound) provides definitive proof of stereochemistry and ring conformation .
Q. What are the common impurities or byproducts observed during synthesis?
- Methodological Answer : Byproducts may arise from incomplete cyclization (e.g., open-chain intermediates) or regioisomeric forms due to competing reaction pathways. For instance, misassignment of dihydro vs. tetrahydro isomers has been documented in structurally similar compounds, necessitating careful chromatography (HPLC or TLC) and spectroscopic cross-validation .
Advanced Research Questions
Q. How can the reactivity of the tetrahydroisoxazolo-pyridine core be exploited for functionalization?
- Methodological Answer : The methyl groups at positions 5 and 6 can undergo halogenation or oxidation to introduce electrophilic sites. Dehydrogenation-halogenation protocols (e.g., using NBS or iodine) have been applied to analogous scaffolds to generate halogenated intermediates for cross-coupling reactions . The isoxazole nitrogen can also participate in nucleophilic substitutions or coordination with metal catalysts for further derivatization.
Q. What challenges arise in analyzing contradictory spectral data for this compound?
- Methodological Answer : Contradictions often stem from dynamic ring puckering in the tetrahydro system or solvent-dependent NMR shifts. For example, in a related 4,5,6,7-tetrahydroisoxazolo[4,3-c]pyridin-4-one, initial misassignment of the dihydro structure was corrected via crystallographic data . Researchers should employ variable-temperature NMR and computational modeling (DFT) to resolve ambiguities in proton environments.
Q. What role does this compound play in medicinal chemistry or drug development?
- Methodological Answer : The tetrahydroisoxazolo-pyridine scaffold is a promising rigid bicyclic motif for targeting CNS receptors or enzymes. Analogous compounds (e.g., imidazo[4,5-b]pyridines) have been studied as kinase inhibitors or DNA intercalators . To evaluate bioactivity, researchers should conduct molecular docking against target proteins (e.g., kinases) and validate with in vitro assays (e.g., enzyme inhibition, cytotoxicity).
Q. How can computational methods aid in predicting the physicochemical properties of this compound?
- Methodological Answer : DFT calculations (e.g., Gaussian or ORCA software) can predict electronic properties (HOMO-LUMO gaps), while molecular dynamics simulations assess solubility and membrane permeability. For example, topological polar surface area (TPSA) calculations (e.g., ~70 Ų for a related thiazolo-pyridine) inform bioavailability predictions . Pair these with experimental data (logP, pKa) for robust property profiling.
Data Analysis and Experimental Design
Q. How should researchers design experiments to resolve conflicting data on regioselectivity in derivatives?
- Methodological Answer : Use isotopic labeling (e.g., ¹³C or ¹⁵N) to track reaction pathways. For example, in pyrazolo-pyrimidine synthesis, isotopic tracing confirmed the origin of nitrogen atoms in the fused ring system . Combine with kinetic studies to identify rate-determining steps and optimize conditions for desired regioselectivity.
Q. What analytical techniques are critical for characterizing polymorphs or solvates of this compound?
- Methodological Answer : Powder X-ray diffraction (PXRD) and DSC/TGA are essential for identifying polymorphs. For solvates, ¹H NMR in DMSO-d₆ or FTIR can detect solvent inclusion. Crystallographic data (e.g., CCDC entries) provide reference structures for comparison .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
